1-(Thiazol-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method includes the cyclization of appropriate thioamides with α-halo ketones under basic conditions . Another approach involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
1-(Thiazol-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in microbial growth or survival. The thiazole ring can interact with various biological targets, disrupting their normal function and leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic acid: Similar structure but with a benzene ring fused to the thiazole ring.
1-(Thiazol-4-yl)piperidine-3-carboxylic acid: Similar structure but with the thiazole ring attached at a different position.
Uniqueness: 1-(Thiazol-2-yl)piperidine-3-carboxylic acid is unique due to its specific ring fusion and functional group placement, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9/h3,5,7H,1-2,4,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUSXPMRNOKFBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927803-56-3 |
Source
|
Record name | 1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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